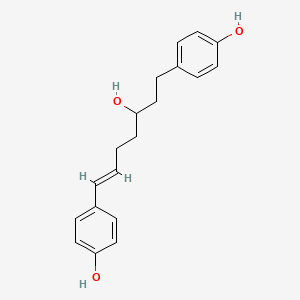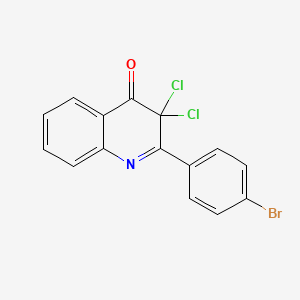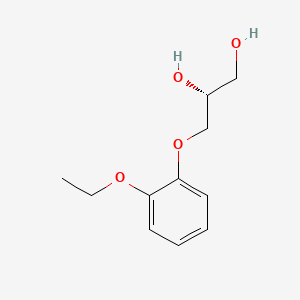
Guaietolin, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-Ethoxyphenoxy)propane-1,2-diol is a chiral compound with a molecular structure that includes an ethoxyphenoxy group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol typically involves the reaction of ®-glycidol with 2-ethoxyphenol under basic conditions. The reaction proceeds through the opening of the epoxide ring in ®-glycidol by the phenoxide ion formed from 2-ethoxyphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Ethoxyphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols with different degrees of saturation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes depending on the reaction conditions.
Reduction: The major products are alkanes or alcohols.
Substitution: The major products are compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
®-3-(2-Ethoxyphenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The ethoxyphenoxy group plays a crucial role in binding to the active sites of enzymes, while the diol moiety can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Ethoxyphenoxy)propane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(2-Methoxyphenoxy)propane-1,2-diol: A compound with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
3-(2-Ethoxyphenoxy)propane-1,3-diol: A structural isomer with the hydroxyl groups at different positions, affecting its chemical behavior.
Uniqueness
®-3-(2-Ethoxyphenoxy)propane-1,2-diol is unique due to its chiral nature and the presence of both an ethoxyphenoxy group and a diol moiety
Properties
CAS No. |
139003-96-6 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.245 |
IUPAC Name |
(2R)-3-(2-ethoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
XLOYQLAMNLMXCE-SECBINFHSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(CO)O |
Synonyms |
1,2-Propanediol,3-(2-ethoxyphenoxy)-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


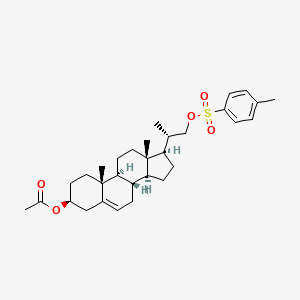

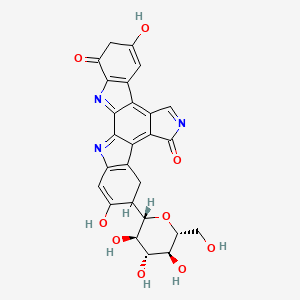
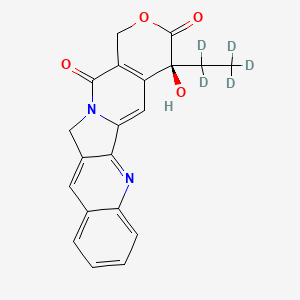
![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)
